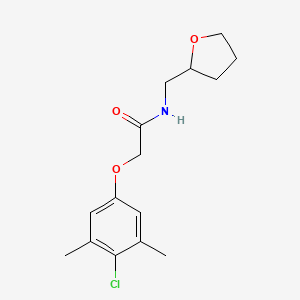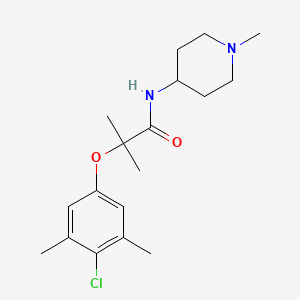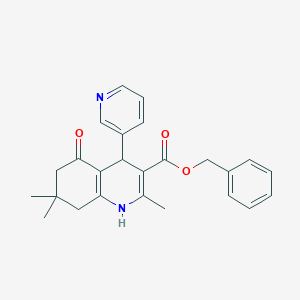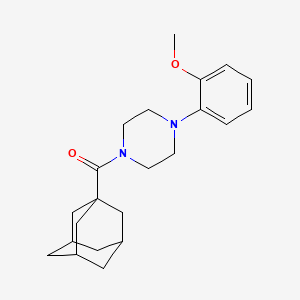
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is known to exhibit several biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has also been shown to exhibit several other biochemical and physiological effects. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A can inhibit the production of several pro-inflammatory cytokines, which makes it a promising candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in laboratory experiments is its high potency and selectivity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A exhibits potent anti-cancer activity at low concentrations, which makes it a valuable tool for studying cancer cell biology. However, one of the limitations of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A. One promising area of research involves the development of new formulations and delivery methods that can improve the solubility and bioavailability of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A. Additionally, further studies are needed to explore the potential applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A can be achieved through a multi-step process involving the reaction of several intermediate compounds. One of the most commonly used methods for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A involves the reaction of 2,4-dichloro-5-methylphenol with 2-furancarboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-Boc-ethylenediamine and chloroacetyl chloride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research involves the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in cancer therapy. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A exhibits potent anti-cancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h6-7,12H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOEZLGNRIQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)

![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)